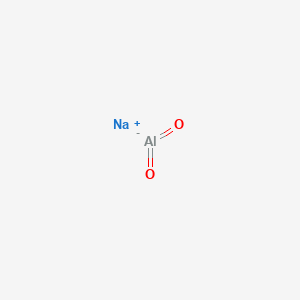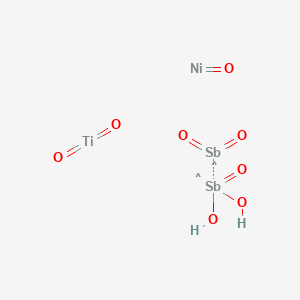
Colemanite (CaH(BO2)3.2H2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colemanite, with the chemical formula CaH(BO2)3.2H2O, is a borate mineral found in evaporite deposits of alkaline lacustrine environments. It is a secondary mineral that forms by the alteration of borax and ulexite . Named after William Tell Coleman, who owned the Harmony Borax Works where it was first discovered, colemanite has been an important source of boron .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Colemanite can be synthesized through the reaction of calcium hydroxide with boric acid under controlled conditions. The reaction typically involves dissolving boric acid in water and then adding calcium hydroxide to the solution. The mixture is then heated to facilitate the formation of colemanite crystals.
Industrial Production Methods: Industrially, colemanite is primarily obtained from natural deposits. The extraction process involves mining the mineral from borate-rich deposits, followed by crushing and washing to remove impurities. The purified mineral is then processed to obtain the desired form of colemanite .
Analyse Des Réactions Chimiques
Types of Reactions: Colemanite undergoes various chemical reactions, including:
Dehydration: When heated, colemanite loses its water content, leading to the formation of anhydrous calcium borate.
Reaction with Acids: Colemanite reacts with acids such as hydrochloric acid to produce boric acid and calcium chloride.
Common Reagents and Conditions:
Dehydration: Heating colemanite at temperatures above 400°C results in the loss of water molecules.
Acid Reaction: Mixing colemanite with hydrochloric acid at room temperature facilitates the formation of boric acid and calcium chloride.
Major Products Formed:
Dehydration: Anhydrous calcium borate.
Acid Reaction: Boric acid and calcium chloride.
Applications De Recherche Scientifique
Colemanite has a wide range of applications in scientific research and industry:
Chemistry: Used as a source of boron in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic properties, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of heat-resistant glass, ceramics, and as a flux in metallurgy.
Mécanisme D'action
The mechanism by which colemanite exerts its effects is primarily related to its boron content. Boron plays a crucial role in various biological processes, including cell wall formation and stabilization in plants. In industrial applications, boron compounds like colemanite are used to enhance the properties of materials, such as increasing the thermal resistance of glass and ceramics .
Comparaison Avec Des Composés Similaires
Ulexite (CaNaH12(BO3)5.2H2O): Another borate mineral with similar applications in industry and research.
Tincalconite (B4Na2O7.5H2O): A borate mineral used in the production of borax and other boron compounds.
Uniqueness of Colemanite: Colemanite is unique due to its specific crystal structure and composition, which make it particularly suitable for certain industrial applications, such as the production of heat-resistant glass. Its relatively high boron content also makes it a valuable source of boron for various chemical and biological applications .
Propriétés
Numéro CAS |
1318-33-8 |
|---|---|
Formule moléculaire |
C5H3FN2O2 |
Poids moléculaire |
0 |
Synonymes |
Colemanite (CaH(BO2)3.2H2O) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





